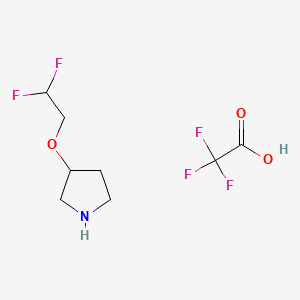
3-(2,2-Difluoroethoxy)pyrrolidine,trifluoroaceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-Difluoroethoxy)pyrrolidine, trifluoroacetic acid is a chemical compound with the molecular formula C6H11F2NO.C2HF3O2. It is known for its unique structure, which includes a pyrrolidine ring substituted with a difluoroethoxy group and a trifluoroacetate moiety.
Métodos De Preparación
The synthesis of 3-(2,2-Difluoroethoxy)pyrrolidine, trifluoroacetic acid involves several steps:
Synthetic Routes: The preparation typically starts with the formation of the pyrrolidine ring, followed by the introduction of the difluoroethoxy group. The final step involves the addition of the trifluoroacetate moiety.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
3-(2,2-Difluoroethoxy)pyrrolidine, trifluoroacetic acid undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve specific temperatures and pH levels.
Major Products: The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
3-(2,2-Difluoroethoxy)pyrrolidine, trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mecanismo De Acción
The mechanism of action of 3-(2,2-Difluoroethoxy)pyrrolidine, trifluoroacetic acid involves its interaction with molecular targets:
Comparación Con Compuestos Similares
3-(2,2-Difluoroethoxy)pyrrolidine, trifluoroacetic acid can be compared with other similar compounds:
Similar Compounds: Examples include 3-(2,2,2-Trifluoroethoxy)propionitrile and other fluorinated pyrrolidines.
Uniqueness: The presence of both difluoroethoxy and trifluoroacetate groups makes it unique, providing distinct chemical and physical properties compared to other compounds.
List of Similar Compounds:
This comprehensive overview highlights the significance of 3-(2,2-Difluoroethoxy)pyrrolidine, trifluoroacetic acid in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.
Propiedades
Número CAS |
2792186-91-3 |
|---|---|
Fórmula molecular |
C8H12F5NO3 |
Peso molecular |
265.18 g/mol |
Nombre IUPAC |
3-(2,2-difluoroethoxy)pyrrolidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H11F2NO.C2HF3O2/c7-6(8)4-10-5-1-2-9-3-5;3-2(4,5)1(6)7/h5-6,9H,1-4H2;(H,6,7) |
Clave InChI |
KGDQKDPQEUJOLZ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1OCC(F)F.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butylN-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl]carbamate](/img/structure/B13588617.png)

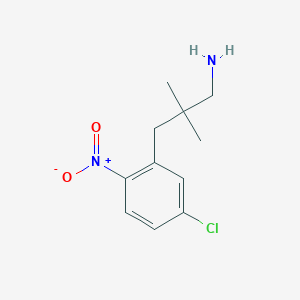

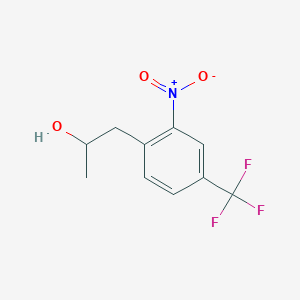

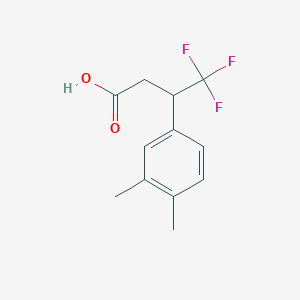
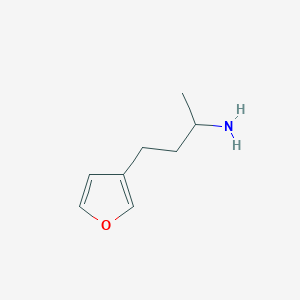
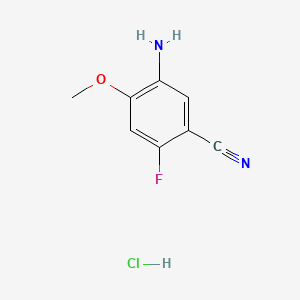
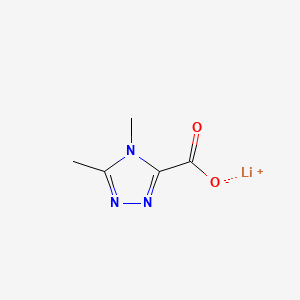
![[1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine](/img/structure/B13588680.png)
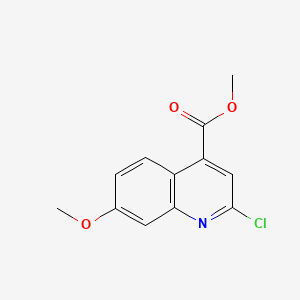
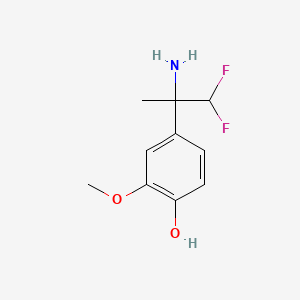
![Ethylene, 1-acetyl-2-[2,3,4-trimethoxyphenyl]-](/img/structure/B13588690.png)
